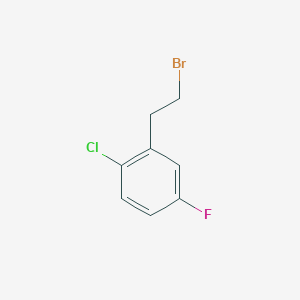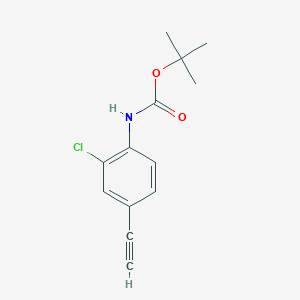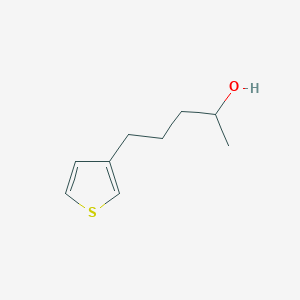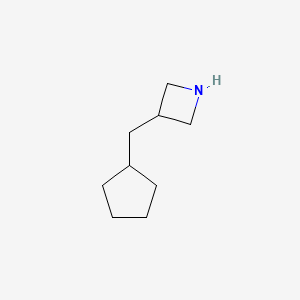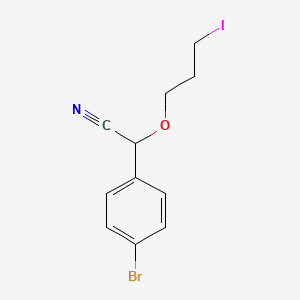
3-(Aminomethyl)-1-naphthoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-1-naphthoic acid is an organic compound that features a naphthalene ring substituted with an aminomethyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-1-naphthoic acid can be achieved through several methods. One common approach involves the reaction of 1-naphthoic acid with formaldehyde and ammonia or an amine under acidic conditions. This Mannich reaction introduces the aminomethyl group onto the naphthalene ring.
Industrial Production Methods: In an industrial setting, the synthesis might involve the use of catalysts to improve yield and selectivity. For example, the use of palladium-catalyzed coupling reactions can be employed to introduce the aminomethyl group efficiently. The reaction conditions typically include elevated temperatures and pressures to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Aminomethyl)-1-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to introduce new substituents on the naphthalene ring.
Major Products:
- Oxidation of the aminomethyl group can yield imines or nitriles.
- Reduction of the carboxylic acid group can produce alcohols or aldehydes.
- Substitution reactions can introduce various functional groups onto the naphthalene ring, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-1-naphthoic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and dyes.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 3-(Aminomethyl)-1-naphthoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
3-(Aminomethyl)-5-methylhexanoic acid: Known for its use as an anticonvulsant drug.
3-(Aminomethyl)phenylboronic acid: Utilized in various chemical synthesis applications.
Uniqueness: 3-(Aminomethyl)-1-naphthoic acid is unique due to the presence of both the naphthalene ring and the aminomethyl group, which confer distinct chemical properties
Eigenschaften
Molekularformel |
C12H11NO2 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
3-(aminomethyl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14)15/h1-6H,7,13H2,(H,14,15) |
InChI-Schlüssel |
NWPMIVZNYZADIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322336.png)
![3-((Benzyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322352.png)


